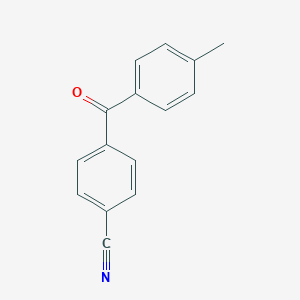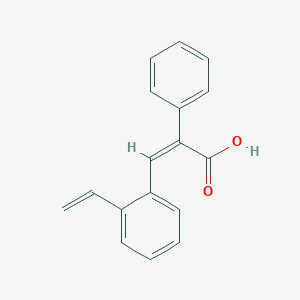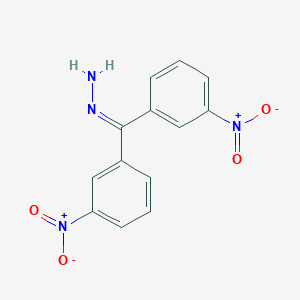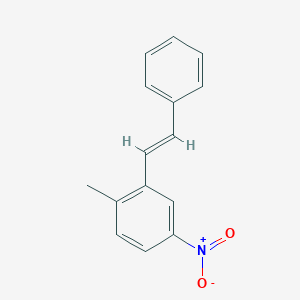
4-(4-Methylbenzoyl)benzonitrile
Vue d'ensemble
Description
4-(4-Methylbenzoyl)benzonitrile: is an organic compound with the molecular formula C15H11NO . It is characterized by a benzoyl group substituted with a methyl group at the para position and a nitrile group at the para position of another benzene ring. This compound is used in various chemical syntheses and research applications due to its unique structural properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions:
Method 1: One common method involves the reaction of with in the presence of a base such as sodium hydroxide and a solvent like toluene.
Industrial Production Methods:
- Industrial production often employs similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. The use of continuous flow reactors and advanced purification techniques are common in industrial settings .
Analyse Des Réactions Chimiques
Types of Reactions:
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, catalytic hydrogenation, mild to moderate temperatures.
Substitution: Electrophiles like halogens, nitrating agents, sulfonating agents, often under acidic or basic conditions.
Major Products:
Oxidation: Carboxylic acids, ketones.
Reduction: Amines.
Substitution: Halogenated, nitrated, or sulfonated derivatives.
Applications De Recherche Scientifique
Chemistry:
- Used as an intermediate in the synthesis of more complex organic molecules.
- Employed in the study of reaction mechanisms and kinetics .
Biology:
Medicine:
Industry:
Mécanisme D'action
The mechanism of action of 4-(4-Methylbenzoyl)benzonitrile largely depends on its functional groups. The nitrile group can participate in nucleophilic addition reactions, while the benzoyl group can undergo various electrophilic and nucleophilic reactions.
Comparaison Avec Des Composés Similaires
4-Methylbenzonitrile: Lacks the benzoyl group, making it less reactive in certain types of reactions.
Benzonitrile: Lacks both the methyl and benzoyl groups, resulting in different reactivity and applications.
4-(4-Methylphenyl)benzonitrile: Similar structure but with different substituents, leading to variations in chemical behavior.
Uniqueness:
Propriétés
IUPAC Name |
4-(4-methylbenzoyl)benzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11NO/c1-11-2-6-13(7-3-11)15(17)14-8-4-12(10-16)5-9-14/h2-9H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZLPNFGBHSHCDP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[2-(3,5-Dimethylphenyl)vinyl]-3,5-dimethylbenzene](/img/structure/B371545.png)









![[(2r,3r)-3-Nonyloxiran-2-yl]methanol](/img/structure/B371571.png)
